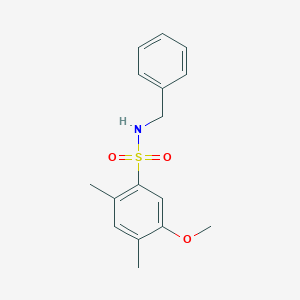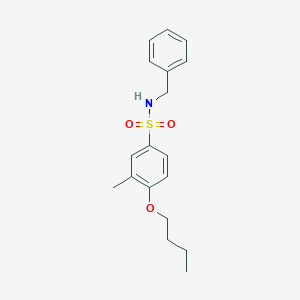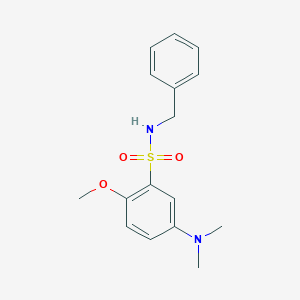
N-(2,3-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide, also known as DMSB, is a sulfonamide compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMSB is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 325.4 g/mol.
Mecanismo De Acción
The mechanism of action of N-(2,3-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In particular, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. Additionally, this compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells and induce apoptosis. In vivo studies have shown that this compound can reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Additionally, this compound has been shown to have antiviral activity against certain viruses such as herpes simplex virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2,3-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide is its versatility in various research fields. This compound can be easily synthesized and has a wide range of potential applications. Additionally, this compound has been shown to have low toxicity in animal studies, indicating its potential as a safe and effective therapeutic agent. However, one of the limitations of this compound is its poor solubility in water, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on N-(2,3-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide. One area of research is the development of this compound-based materials for various applications such as catalysis and gas storage. Another area of research is the investigation of this compound's potential as a therapeutic agent for various diseases such as cancer and viral infections. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential interactions with other drugs and molecules.
Métodos De Síntesis
The synthesis of N-(2,3-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide involves the reaction of 2-methoxy-4-methylbenzenesulfonyl chloride with 2,3-dimethylaniline in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields this compound as a white crystalline solid.
Aplicaciones Científicas De Investigación
N-(2,3-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory, anti-tumor, and antiviral activities. In material science, this compound has been used as a building block for the synthesis of novel materials such as metal-organic frameworks. In analytical chemistry, this compound has been used as a derivatizing agent for the analysis of various compounds such as amino acids and peptides.
Propiedades
Fórmula molecular |
C16H19NO3S |
|---|---|
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
N-(2,3-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H19NO3S/c1-11-8-9-16(15(10-11)20-4)21(18,19)17-14-7-5-6-12(2)13(14)3/h5-10,17H,1-4H3 |
Clave InChI |
QDTDBLUVYUETJX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2C)C)OC |
SMILES canónico |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B272636.png)


![1,4-Bis[(2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B272645.png)